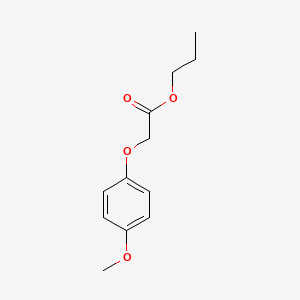
Propyl (4-methoxyphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl (4-methoxyphenoxy)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings This compound is formed by the esterification of propanol and 4-methoxyphenoxyacetic acid
准备方法
Synthetic Routes and Reaction Conditions
Propyl (4-methoxyphenoxy)acetate can be synthesized through the esterification reaction between propanol and 4-methoxyphenoxyacetic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
4-methoxyphenoxyacetic acid+propanolH2SO4Propyl (4-methoxyphenoxy)acetate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and efficiency. The use of catalysts such as sulfuric acid or dry hydrogen chloride gas can further enhance the reaction rate and yield.
化学反应分析
Types of Reactions
Propyl (4-methoxyphenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxyphenoxyacetic acid and propanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidation products.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.
Major Products Formed
Hydrolysis: 4-methoxyphenoxyacetic acid and propanol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Substituted derivatives of the original compound, such as nitro or bromo derivatives.
科学研究应用
Propyl (4-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
作用机制
The mechanism of action of propyl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Ethyl (4-methoxyphenoxy)acetate: Similar structure but with an ethyl group instead of a propyl group.
Methyl (4-methoxyphenoxy)acetate: Similar structure but with a methyl group instead of a propyl group.
Butyl (4-methoxyphenoxy)acetate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propyl (4-methoxyphenoxy)acetate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
属性
CAS 编号 |
91555-21-4 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
propyl 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O4/c1-3-8-15-12(13)9-16-11-6-4-10(14-2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI 键 |
MMBLAASUCHPOQN-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)COC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


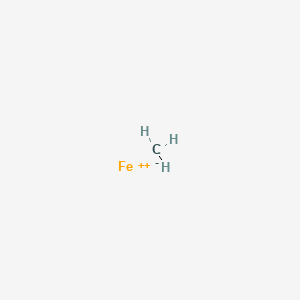


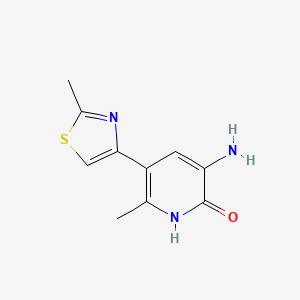
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)

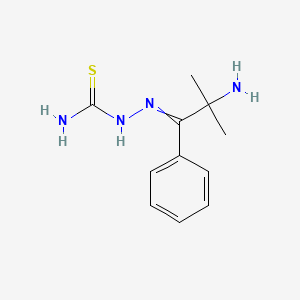
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
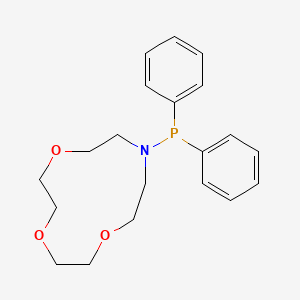
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
